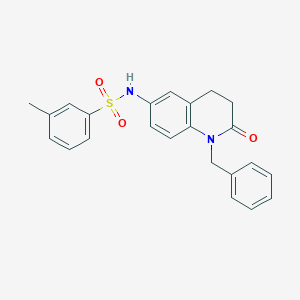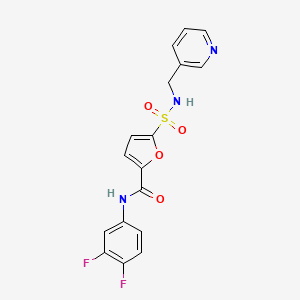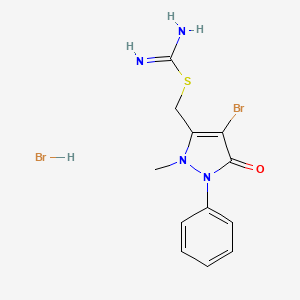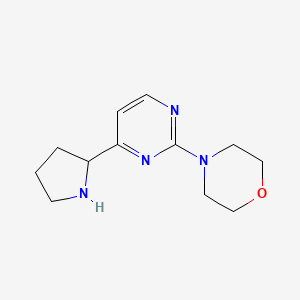![molecular formula C16H16ClNO4 B2414693 [5-[(2-Chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone CAS No. 878717-22-7](/img/structure/B2414693.png)
[5-[(2-Chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where 2-chlorophenol reacts with a suitable leaving group on the furan ring, often facilitated by a base like potassium carbonate.
Attachment of the Morpholinylmethanone Moiety:
- The final step involves the reaction of the intermediate with morpholine and a carbonyl source, such as phosgene or a similar reagent, to form the morpholinylmethanone group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-[(2-Chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone typically involves multiple steps:
-
Formation of the Furan Ring:
- The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-chlorophenoxyacetic acid and furfural, under acidic conditions.
化学反应分析
Types of Reactions:
-
Oxidation:
- The furan ring can undergo oxidation reactions, typically forming furanones or other oxidized derivatives. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
-
Reduction:
- Reduction of the compound can target the carbonyl group, converting it to an alcohol. Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
-
Substitution:
- The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, various nucleophiles.
Major Products:
- Oxidized derivatives of the furan ring.
- Reduced alcohol forms of the compound.
- Substituted derivatives with different functional groups replacing the chlorine atom.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Potential applications in the development of new materials with unique properties.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- Possible applications in the development of antimicrobial or anticancer agents.
Industry:
- Utilized in the synthesis of specialty chemicals and polymers.
- Potential use in the production of agrochemicals or other industrial products.
作用机制
The mechanism by which [5-[(2-Chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and morpholinylmethanone moiety can engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.
相似化合物的比较
- [5-[(2-Fluorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone
- [5-[(2-Bromophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone
- [5-[(2-Methylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone
Comparison:
- The presence of different substituents on the phenoxy group (e.g., chlorine, fluorine, bromine, methyl) can significantly alter the compound’s reactivity and biological activity.
- [5-[(2-Chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone is unique due to the specific electronic and steric effects imparted by the chlorine atom, which can influence its interaction with biological targets and its overall stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
[5-[(2-chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c17-13-3-1-2-4-14(13)21-11-12-5-6-15(22-12)16(19)18-7-9-20-10-8-18/h1-6H,7-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYGGHVSVHPAAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328469 |
Source


|
| Record name | [5-[(2-chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726786 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
878717-22-7 |
Source


|
| Record name | [5-[(2-chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2414610.png)

![ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2414614.png)

![2-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2414617.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methylbenzyl)oxalamide](/img/structure/B2414621.png)


![2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide](/img/structure/B2414627.png)
![5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine](/img/structure/B2414628.png)
![[(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride](/img/structure/B2414629.png)

![ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2414631.png)
